molecular formula C11H7FNNaO2S B6225332 sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate CAS No. 2770358-84-2

sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate

Cat. No. B6225332
CAS RN: 2770358-84-2
M. Wt: 259.2
InChI Key:
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Description

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate (FTMC) is a type of organosulfur compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including synthesis, catalysis, and imaging. FTMC has been studied extensively in the field of chemistry, with its properties and potential applications being explored in great detail.

Scientific Research Applications

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic compounds, as a catalyst for reactions, and as a fluorescent probe for imaging. It has also been used for the detection of metal ions, the study of enzyme kinetics, and the study of cell membrane permeability.

Mechanism of Action

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is an amphiphilic molecule, meaning that it has both hydrophilic and hydrophobic properties. This allows it to interact with both water and lipids, allowing it to penetrate cell membranes and interact with intracellular molecules. The mechanism of action of sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate depends on the application and can vary. For example, in the detection of metal ions, sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate binds to the metal ions and forms a fluorescent complex, allowing it to be detected. In the study of enzyme kinetics, sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate can interact with the enzyme, allowing it to be used as a substrate or inhibitor.
Biochemical and Physiological Effects
sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has been studied extensively in the field of biochemistry and physiology. It has been shown to have a variety of effects on cells, including the induction of apoptosis, the inhibition of cell proliferation, and the inhibition of protein synthesis. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a versatile reagent that can be used for a variety of applications in the laboratory. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate in the laboratory. It is not soluble in water, so it must be used in an organic solvent. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has a wide range of potential applications in scientific research and has been studied extensively. However, there is still much to be explored. Potential future directions for sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate include the development of new synthesis methods, the exploration of its use in drug delivery, the study of its effects on cells and tissues, and the exploration of its potential therapeutic applications. Additionally, further research could be done to explore its potential as a fluorescent probe for imaging and its potential as a catalyst for reactions.

Synthesis Methods

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is typically synthesized through a two-step procedure that involves the reaction of 4-fluorophenyl-5-methyl-1,3-thiazole-2-carboxylic acid and sodium hydroxide. The first step involves the reaction of the acid with sodium hydroxide to form the sodium salt of the acid. The second step involves the reaction of the sodium salt with sodium hydroxide to form the desired sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate involves the reaction of 4-fluoroaniline with methyl isothiocyanate to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl chloroformate to form ethyl 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate. Finally, the ethyl ester is hydrolyzed with sodium hydroxide to form the sodium salt of the desired compound.", "Starting Materials": [ "4-fluoroaniline", "methyl isothiocyanate", "ethyl chloroformate", "sodium hydroxide" ], "Reaction": [ "4-fluoroaniline + methyl isothiocyanate -> 4-(4-fluorophenyl)-1,3-thiazol-2-amine", "4-(4-fluorophenyl)-1,3-thiazol-2-amine + ethyl chloroformate -> ethyl 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate", "ethyl 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate + sodium hydroxide -> sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate" ] }

CAS RN

2770358-84-2

Product Name

sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate

Molecular Formula

C11H7FNNaO2S

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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